Cas no 1235063-58-7 (methyl 4-{(7-methoxy-1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate)

methyl 4-{(7-methoxy-1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-{(7-methoxy-1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate
- METHYL 4-{[(7-METHOXY-1-BENZOFURAN-2-YL)FORMAMIDO]METHYL}PIPERIDINE-1-CARBOXYLATE
- methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate
- methyl 4-[[(7-methoxy-1-benzofuran-2-carbonyl)amino]methyl]piperidine-1-carboxylate
- 1235063-58-7
- AKOS024492165
- VU0631357-1
- F5033-3441
-
- インチ: 1S/C18H22N2O5/c1-23-14-5-3-4-13-10-15(25-16(13)14)17(21)19-11-12-6-8-20(9-7-12)18(22)24-2/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,21)
- InChIKey: WLZFUSDXEWWJNO-UHFFFAOYSA-N
- SMILES: O(C)C(N1CCC(CNC(C2=CC3C=CC=C(C=3O2)OC)=O)CC1)=O
計算された属性
- 精确分子量: 346.15287181g/mol
- 同位素质量: 346.15287181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 478
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81Ų
- XLogP3: 2.6
methyl 4-{(7-methoxy-1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5033-3441-4mg |
methyl 4-{[(7-methoxy-1-benzofuran-2-yl)formamido]methyl}piperidine-1-carboxylate |
1235063-58-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5033-3441-30mg |
methyl 4-{[(7-methoxy-1-benzofuran-2-yl)formamido]methyl}piperidine-1-carboxylate |
1235063-58-7 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5033-3441-40mg |
methyl 4-{[(7-methoxy-1-benzofuran-2-yl)formamido]methyl}piperidine-1-carboxylate |
1235063-58-7 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5033-3441-50mg |
methyl 4-{[(7-methoxy-1-benzofuran-2-yl)formamido]methyl}piperidine-1-carboxylate |
1235063-58-7 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5033-3441-15mg |
methyl 4-{[(7-methoxy-1-benzofuran-2-yl)formamido]methyl}piperidine-1-carboxylate |
1235063-58-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5033-3441-2μmol |
methyl 4-{[(7-methoxy-1-benzofuran-2-yl)formamido]methyl}piperidine-1-carboxylate |
1235063-58-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5033-3441-20μmol |
methyl 4-{[(7-methoxy-1-benzofuran-2-yl)formamido]methyl}piperidine-1-carboxylate |
1235063-58-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5033-3441-5mg |
methyl 4-{[(7-methoxy-1-benzofuran-2-yl)formamido]methyl}piperidine-1-carboxylate |
1235063-58-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5033-3441-10mg |
methyl 4-{[(7-methoxy-1-benzofuran-2-yl)formamido]methyl}piperidine-1-carboxylate |
1235063-58-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5033-3441-10μmol |
methyl 4-{[(7-methoxy-1-benzofuran-2-yl)formamido]methyl}piperidine-1-carboxylate |
1235063-58-7 | 10μmol |
$69.0 | 2023-09-10 |
methyl 4-{(7-methoxy-1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
methyl 4-{(7-methoxy-1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylateに関する追加情報
Methyl 4-{(7-Methoxy-1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate (CAS No. 1235063-58-7): A Comprehensive Overview
Methyl 4-{(7-Methoxy-1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate, identified by its CAS number 1235063-58-7, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure that includes a piperidine ring and a benzofuran moiety, has garnered attention due to its potential applications in drug discovery and development. The unique combination of functional groups in its molecular framework suggests diverse chemical properties and biological activities, making it a valuable candidate for further investigation.
The< strong>piperidine core is a common structural motif in many bioactive molecules, known for its ability to enhance solubility and metabolic stability. In particular, piperidine derivatives have been extensively studied for their role in central nervous system (CNS) drugs, where they often serve as pharmacophores. The presence of a formamidomethyl group attached to the piperidine ring in this compound introduces additional reactivity and potential interactions with biological targets. This feature may contribute to its suitability for modulating various enzymatic and receptor systems.
Complementing the piperidine scaffold is the< strong>7-methoxy-1-benzofuran moiety, which is a well-documented pharmacophore in medicinal chemistry. Benzofuran derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The methoxy group at the 7-position of the benzofuran ring further enhances its electronic properties and influences its interaction with biological targets. This structural component suggests that Methyl 4-{(7-Methoxy-1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate may exhibit multiple modes of action, making it a promising candidate for multifaceted therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled more precise predictions of the biological activity of complex molecules like Methyl 4-{(7-Methoxy-1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate. These tools allow researchers to simulate interactions with various biological targets, providing insights into potential drug-receptor binding mechanisms. Such simulations have been instrumental in identifying lead compounds for further optimization and development. The integration of experimental data with computational predictions enhances the efficiency of drug discovery pipelines, reducing the time and cost associated with traditional screening methods.
The synthesis of Methyl 4-{(7-Methoxy-1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the formamidomethyl group into the piperidine ring necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to facilitate these transformations efficiently. These techniques not only improve reaction yields but also enhance scalability, which is crucial for industrial production.
In vitro studies have begun to elucidate the potential biological activities of Methyl 4-{(7-Methoxy-1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate. Initial results suggest that this compound exhibits inhibitory effects on certain enzymes implicated in inflammatory pathways. The benzofuran moiety appears to play a key role in mediating these interactions, possibly through direct binding to target proteins or modulation of enzyme activity. Further research is needed to fully characterize these effects and explore their therapeutic implications.
The< strong>Methyl 4-{(7-Methoxy-1-benzofuran-2-yl)formamidomethyl}piperidine-1-carboxylate structure also raises interesting questions about its pharmacokinetic properties. The presence of both polar and non-polar regions in its molecular architecture suggests that it may exhibit good oral bioavailability while also possessing adequate blood-brain barrier penetration capabilities. These characteristics are desirable for CNS-active drugs, where both systemic distribution and central access are critical factors influencing therapeutic efficacy.
As our understanding of complex molecular interactions continues to evolve, so does our ability to design molecules with tailored properties. Methyl 4-{(7-Methoxy-1-benzofuran)-2}-yl formamidomethyl piperidine - carboxylic acid methyl ester represents an excellent example of how structural complexity can be leveraged to develop novel therapeutics. By combining insights from synthetic chemistry, computational modeling, and biological screening, researchers can systematically explore the potential of this compound and related derivatives.
The future prospects for Methyl 4-{(7-Methoxy - 1 - benzofuran - 2 - yl )formamidomethyl } piperidine - 1 - carboxylic acid methyl ester are promising given its unique structural features and preliminary biological activity data. Ongoing research aims to further refine its chemical structure to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating this promising compound into viable therapeutic agents.
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